
(3-Chloroanilino)ethanoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroanilino)ethanoyl cyanide is an organic compound characterized by the presence of a chloro-substituted aniline group attached to an ethanoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroanilino)ethanoyl cyanide typically involves the reaction of 3-chloroaniline with ethanoyl chloride and a cyanide source. One common method is to react 3-chloroaniline with ethanoyl chloride in the presence of a base such as pyridine to form the intermediate (3-chloroanilino)ethanoyl chloride. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroanilino)ethanoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The cyanide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce carboxylic acids.
Scientific Research Applications
(3-Chloroanilino)ethanoyl cyanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloroanilino)ethanoyl cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to various biochemical effects, including the disruption of cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Shares the chloro-substituted aniline group but lacks the ethanoyl cyanide moiety.
Ethanoyl Cyanide: Contains the ethanoyl cyanide group but lacks the chloro-substituted aniline group.
(3-Chloroanilino)acetic acid: Similar structure but with an acetic acid group instead of a cyanide group.
Uniqueness
(3-Chloroanilino)ethanoyl cyanide is unique due to the combination of the chloro-substituted aniline group and the ethanoyl cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
872867-76-0 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-(3-chloroanilino)acetyl cyanide |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,12H,6H2 |
InChI Key |
AHYVUAZTSYVEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)


![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)




![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
